
1,1,1-三氟乙基-PEG2-叠氮化物
描述
1,1,1-Trifluoroethyl-PEG2-azide is a versatile compound widely used in various scientific fields. It is a crosslinker containing an azide group and a trifluoroethyl group. The azide group is known for its ability to participate in Click Chemistry reactions, while the trifluoroethyl group enhances its reactivity with lysine and other primary amine groups in proteins, antibodies, and other molecules .
科学研究应用
1,1,1-Trifluoroethyl-PEG2-azide has a wide range of applications in scientific research, including:
1. Chemistry:
- Used as a crosslinker in the synthesis of complex molecules and polymers through Click Chemistry reactions .
2. Biology:
- Utilized in bioconjugation techniques to label proteins, antibodies, and other biomolecules for imaging and diagnostic purposes .
3. Medicine:
- Employed in the development of drug delivery systems and targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation .
4. Industry:
作用机制
Target of Action
The primary target of 1,1,1-Trifluoroethyl-PEG2-azide is the lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The trifluoroethyl group in the compound is used to react with these targets .
Mode of Action
1,1,1-Trifluoroethyl-PEG2-azide is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in 1,1,1-Trifluoroethyl-PEG2-azide increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG2-azide is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which are designed to bind to the target protein and an E3 ubiquitin ligase .
Action Environment
The action of 1,1,1-Trifluoroethyl-PEG2-azide is influenced by the presence of other molecules that can participate in Click Chemistry reactions . For instance, the presence of molecules containing Alkyne groups, DBCO, or BCN groups can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
1,1,1-Trifluoroethyl-PEG2-azide interacts with various biomolecules in biochemical reactions. It can react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The nature of these interactions is primarily through the Azide group, which enables Click Chemistry .
Molecular Mechanism
The molecular mechanism of action of 1,1,1-Trifluoroethyl-PEG2-azide involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1,1,1-Trifluoroethyl-PEG2-azide involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .
化学反应分析
1,1,1-Trifluoroethyl-PEG2-azide undergoes various types of chemical reactions, including:
1. Click Chemistry Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
2. Substitution Reactions:
- The trifluoroethyl group can react with primary amine groups in proteins and other molecules, forming stable covalent bonds.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for a catalyst.
Major Products:
相似化合物的比较
1,1,1-Trifluoroethyl-PEG2-azide is unique due to its combination of an azide group and a trifluoroethyl group, which provides distinct reactivity and solubility properties. Similar compounds include:
1,1,1-Trifluoroethyl-PEG10-azide: Contains a longer PEG spacer, offering different solubility and reactivity characteristics.
1,1,1-Trifluoroethyl-PEG4-azide: Features a shorter PEG spacer, affecting its solubility and reactivity compared to PEG2-azide.
These compounds share similar functional groups but differ in their PEG spacer lengths, impacting their applications and properties.
属性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N3O2/c7-6(8,9)5-14-4-3-13-2-1-11-12-10/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRLFQUDMWNYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218972 | |
| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-68-6 | |
| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


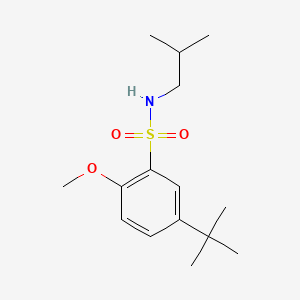
![4-{4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604840.png)
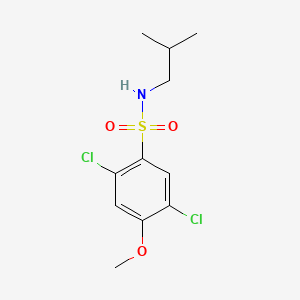
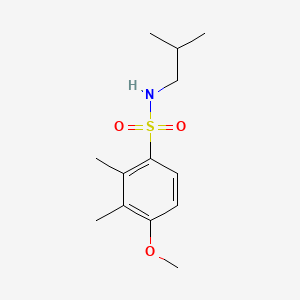
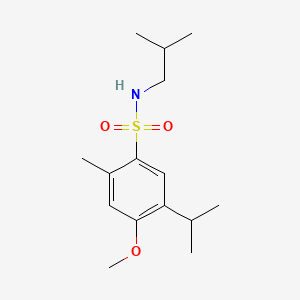
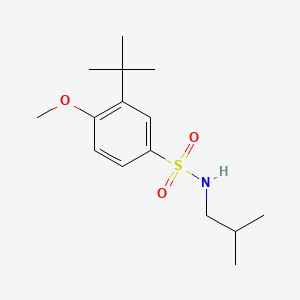
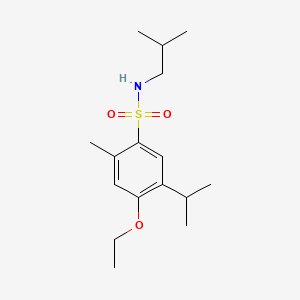
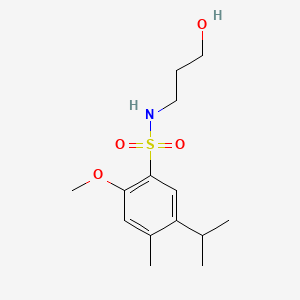
![(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B604850.png)
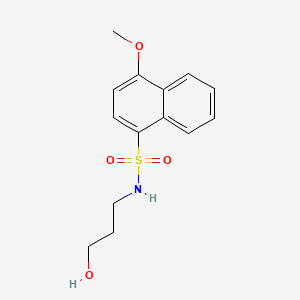
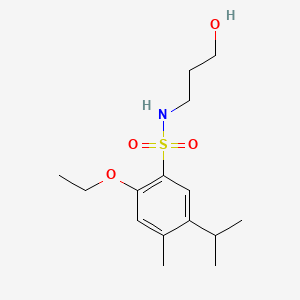
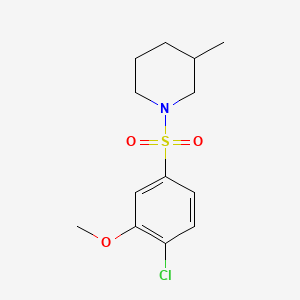
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

